molecular formula C9H16N2O5 B6603859 (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid CAS No. 2624109-37-9

(2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid

Cat. No. B6603859
CAS RN: 2624109-37-9
M. Wt: 232.23 g/mol
InChI Key: NHCAPAMERRNXMJ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid, also known as 2S-Aminohexanoic acid (2S-AHA), is a naturally occurring amino acid found in the human body and in certain foods. It has been studied for its potential applications in medical research and drug development.

Scientific Research Applications

2S-AHA has been studied for its potential applications in medical research and drug development. It has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurological disorders. It has also been studied for its potential anti-inflammatory and anti-oxidant properties. Additionally, 2S-AHA has been investigated for its potential role in the regulation of glucose metabolism and its ability to reduce cholesterol levels.

Mechanism of Action

2S-AHA has been found to act as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is involved in the synthesis of tetrahydrofolate, which is an important cofactor in the metabolism of amino acids, nucleic acids, and other biological molecules. By inhibiting DHFR, 2S-AHA has been found to interfere with the synthesis of tetrahydrofolate and thus, the metabolism of these molecules.
Biochemical and Physiological Effects
2S-AHA has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of nitric oxide, which is a molecule involved in inflammation and oxidative stress. Additionally, 2S-AHA has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-α and interleukin-1β. It has also been found to reduce the production of reactive oxygen species, which are molecules that can cause oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

2S-AHA has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is commercially available. Additionally, it has been found to have a number of biochemical and physiological effects, which makes it useful for studying the mechanisms of various diseases. However, it is important to note that 2S-AHA is a relatively small molecule, which can make it difficult to study its mechanism of action in detail.

Future Directions

There are a number of potential future directions for 2S-AHA research. One potential direction is to investigate its potential role in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to explore its potential anti-inflammatory and anti-oxidant properties. Additionally, further research could be conducted to explore its potential role in the regulation of glucose metabolism and its ability to reduce cholesterol levels. Finally, further research could be conducted to explore its potential role in the prevention and treatment of cancer.

Synthesis Methods

2S-AHA can be synthesized from 2-aminohexanoic acid, which is commercially available. The synthesis of 2S-AHA involves the reaction of 2-aminohexanoic acid with 2-chloroacetic acid in the presence of anhydrous sodium sulfate and an aqueous solution of sodium hydroxide. This reaction is followed by the addition of aqueous sodium hydroxide and the formation of a precipitate. The precipitate is then filtered off and the 2S-AHA is collected by crystallization.

properties

IUPAC Name

(2S)-6-amino-2-[(2-carboxyacetyl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5/c10-4-2-1-3-6(9(15)16)11-7(12)5-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCAPAMERRNXMJ-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid

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